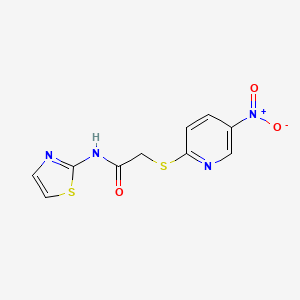

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Description

Chemical Structure: The compound 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS: 727999-93-1) consists of a 5-nitro-substituted pyridine ring linked via a sulfanyl group to an acetamide backbone, which is further connected to a 1,3-thiazol-2-yl moiety . This structure combines electron-deficient (nitropyridine) and electron-rich (thiazole) heterocycles, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.

Similar methods likely apply here, starting from 5-nitropyridin-2-ylacetic acid.

Properties

CAS No. |

727999-93-1 |

|---|---|

Molecular Formula |

C10H8N4O3S2 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H8N4O3S2/c15-8(13-10-11-3-4-18-10)6-19-9-2-1-7(5-12-9)14(16)17/h1-5H,6H2,(H,11,13,15) |

InChI Key |

SFRGOGJCWLAYRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SCC(=O)NC2=NC=CS2 |

solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-nitropyridine-2-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Chemical Reactions Analysis

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like bromine or iodine.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromatic Substituents: The target compound features a nitro group on pyridine, enhancing electron-withdrawing effects, which may polarize the molecule and affect binding to redox-sensitive targets. In contrast, SirReal2 uses a dimethylpyrimidine group, optimizing steric and electronic compatibility with SIRT2’s hydrophobic binding pocket .

Heterocyclic Core Variations :

Physicochemical Properties

- Nitro groups generally reduce solubility, whereas halogenated or methylated analogs (e.g., dichlorophenyl, dimethylpyrimidine) enhance lipophilicity .

- Hydrogen-Bonding Capacity: The acetamide linker provides hydrogen-bond donors/acceptors, critical for target engagement. In crystal structures (e.g., ), intermolecular N—H⋯N bonds stabilize packing, suggesting similar interactions in biological systems.

Biological Activity

2-(5-nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide (CAS No. 727999-93-1) is a heterocyclic compound that combines elements of pyridine, thiazole, and sulfur. Its unique structure suggests potential applications in medicinal chemistry due to various biological activities. This article explores the biological activity of this compound, synthesizing recent research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a nitropyridine moiety linked to a thiazole ring through a sulfanyl group, which contributes to its reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 288.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| CAS Number | 727999-93-1 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole and pyridine can effectively inhibit bacterial growth. The compound has been tested against various bacterial strains, showing promising results:

- Staphylococcus aureus : Inhibitory effects observed at concentrations above 5 mg/mL.

- Bacillus cereus : Moderate activity noted, suggesting potential for development as an antibacterial agent.

Anticancer Properties

The structural characteristics of this compound may enhance its anticancer activity. Compounds with similar thiazole-pyridine frameworks have demonstrated selective cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound could exhibit activity against melanoma and breast cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

-

Study on Antimicrobial Efficacy : A recent study tested various derivatives against a panel of bacteria and fungi. The results indicated that certain modifications to the thiazole ring enhanced antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .

Compound Bacterial Strain Inhibition Zone (mm) This compound Staphylococcus aureus 12 Similar Thiazole Derivative Bacillus cereus 15 - Anticancer Activity Assessment : In vitro studies were conducted on human cancer cell lines where the compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.